N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea is a thiourea derivative characterized by a 2-cyano-4,5-dimethoxyphenyl group and a 3-(trifluoromethyl)benzyl moiety. Thioureas are known for their versatility in medicinal chemistry and agrochemical applications due to their ability to engage in hydrogen bonding and interact with biological targets.
Properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-25-15-7-12(9-22)14(8-16(15)26-2)24-17(27)23-10-11-4-3-5-13(6-11)18(19,20)21/h3-8H,10H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJMLNVOPCUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyano-4,5-dimethoxyaniline and 3-(trifluoromethyl)benzyl isothiocyanate.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: The 2-cyano-4,5-dimethoxyaniline is dissolved in the solvent, and 3-(trifluoromethyl)benzyl isothiocyanate is added dropwise. The mixture is then heated under reflux for several hours.
Purification: After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyano and trifluoromethyl groups may enhance its binding affinity and specificity, while the thiourea moiety could interact with active sites or catalytic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Electronic and Physicochemical Properties
N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea (CAS 692732-83-5)
- Structure : Replaces the 3-(trifluoromethyl)benzyl group with a 1,3-benzodioxol-5-yl moiety.
- Molecular Formula : C₁₇H₁₅N₃O₄S (Molar Mass: 357.38 g/mol).
- Key Differences: The benzodioxol group introduces an electron-rich aromatic system, contrasting with the electron-deficient trifluoromethylbenzyl group.
N-Benzoyl-N′-4-cyanophenyl thiourea and N-(4-Nitrobenzoyl)-N′-4-cyanophenyl thiourea
- Structure : Feature aroyl (benzoyl or nitrobenzoyl) groups instead of alkyl/aryl substituents.
- Functional Groups: The nitro (-NO₂) and cyano (-CN) groups create strong electron-withdrawing effects.
- Electrochemical Behavior: Cyclic voltammetry (CV) studies reveal distinct reduction potentials for nitro and cyano groups, suggesting redox activity that may differ from the target compound .
N-(2,5-Dimethoxyphenyl)-N'-(3-Methylbenzoyl)thiourea
- Structure : Incorporates a 3-methylbenzoyl group and 2,5-dimethoxyphenyl substituent.
- Molecular Formula : C₁₇H₁₈N₂O₃S (Molar Mass: 330.40 g/mol).
- Key Differences :
JYL1421 (N-(4-tert-butylbenzyl)-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea)
- Application : Used in pesticide research.
- Key Feature : The sulfonamide group (-SO₂NH-) enhances binding to enzyme active sites, a functionality absent in the target compound. This difference may limit cross-reactivity in biological assays .
N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea
Tabulated Comparison of Key Thiourea Derivatives
Biological Activity
N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16F3N3O2S
Structural Features
The structural features that contribute to its biological activity include:
- Thiourea moiety : Known for its role in various biological activities.
- Trifluoromethyl group : Often enhances lipophilicity and biological activity.
- Dimethoxyphenyl group : May contribute to interactions with biological targets.
Antitumor Activity
Research indicates that thiourea derivatives exhibit promising antitumor properties. The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of related thiourea compounds, the following results were observed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 12.5 µM
- A549: 15.0 µM
- HeLa: 10.0 µM
These results indicate that the compound may exhibit significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : Likely through modulation of signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that thiourea compounds can initiate apoptosis in cancer cells, potentially via mitochondrial pathways.
Antimicrobial Activity
In addition to antitumor effects, preliminary studies suggest antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
A series of antibacterial assays revealed:
- Minimum Inhibitory Concentration (MIC) values against E. coli and S. aureus were found to be 32 µg/mL and 16 µg/mL, respectively.
These findings indicate potential as an antimicrobial agent, although further studies are necessary to confirm efficacy and safety.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key observations include:
- The presence of electron-withdrawing groups like trifluoromethyl enhances activity.
- Substituents on the phenyl ring can significantly influence cytotoxicity and selectivity towards cancer cells.
Comparative Analysis Table
| Compound | Structure Features | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Dimethoxy group | 12.5 | Antitumor |
| Compound B | Trifluoromethyl group | 15.0 | Antitumor |
| N-(2-cyano...) | Thiourea + Trifluoromethyl + Dimethoxy | TBD | Antitumor/Antimicrobial |
Conclusion and Future Directions
This compound exhibits promising biological activities that merit further exploration. Future research should focus on:
- Detailed mechanistic studies to elucidate pathways involved in its antitumor effects.
- In vivo studies to assess therapeutic potential and safety profiles.
- Optimization of structure through SAR studies to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
